molecular formula C14H9BrN2O B180108 1-Benzoyl-6-bromo-7-azaindole CAS No. 143468-12-6

1-Benzoyl-6-bromo-7-azaindole

Cat. No. B180108
M. Wt: 301.14 g/mol
InChI Key: KYNMLVATSZKHBD-UHFFFAOYSA-N
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Description

“1-Benzoyl-6-bromo-7-azaindole” is an organic compound that belongs to the indole family. It’s a heterocyclic molecule that can be utilized as a pharmaceutical building block .


Molecular Structure Analysis

The molecular formula of “1-Benzoyl-6-bromo-7-azaindole” is C14H9BrN2O, and its molecular weight is 301.14 g/mol . The structure includes a benzoyl group attached to the 1-position of a 7-azaindole ring, which has a bromine atom at the 6-position .

Scientific Research Applications

Functionalization in Agrochemicals and Functional Materials

1-Benzoyl-6-bromo-7-azaindole has been studied for its potential in the functionalization of 1H-pyrrolo[2,3-b]pyridine (7-azaindole), directing toward applications in agrochemicals and functional materials. Functionalization at various positions of 7-azaindole leads to compounds with high fungicidal activity, demonstrating its utility in agricultural applications (Minakata, Itoh, Komatsu, & Ohshiro, 1992).

Synthesis Techniques

Efficient synthesis methods for benzoyl-7-azaindoles, including 1-Benzoyl-6-bromo-7-azaindole, have been developed. These methods are significant for introducing a diverse range of acyl substituents, highlighting the versatility of 1-Benzoyl-6-bromo-7-azaindole in chemical synthesis (Pillard, Basséne, Suzenet, & Guillaumet, 2008).

Acylation Procedures

Research has explored the conditions for attaching various acyl groups, such as benzoyl chloride, to azaindoles. This process is crucial for modifying the chemical properties of compounds like 1-Benzoyl-6-bromo-7-azaindole, expanding its applicability in scientific research (Zhang, Yang, Wong, Zhu, Meanwell, Kadow, & Wang, 2002).

Electroluminescent Applications

Studies have been conducted on novel luminescent and electroluminescent 7-azaindole derivatives, which include compounds related to 1-Benzoyl-6-bromo-7-azaindole. These compounds have potential applications in blue light-emitting devices and other electronic materials (Wu, Lavigne, Tao, D'iorio, & Wang, 2001).

Microwave-Assisted Synthesis

Microwave-assisted synthesis techniques have been developed for 7-azaindoles, a category that includes 1-Benzoyl-6-bromo-7-azaindole. These techniques provide a robust and flexible approach for producing substituted 7-azaindoles, indicating potential in efficient drug development and medicinal chemistry (Schirok, 2006).

Catalysis and Medicinal Chemistry Applications

Recent research has focused on the use of 1-Benzoyl-6-bromo-7-azaindole in catalytic processes, particularly in creating derivatives with potential anti-cancer and anti-viral properties. This highlights its significance in the field of medicinal chemistry (Rajput, Kaur, & Jain, 2022).

Safety And Hazards

“1-Benzoyl-6-bromo-7-azaindole” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

(6-bromopyrrolo[2,3-b]pyridin-1-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O/c15-12-7-6-10-8-9-17(13(10)16-12)14(18)11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYNMLVATSZKHBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C=CC3=C2N=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40566958
Record name (6-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzoyl-6-bromo-7-azaindole

CAS RN

143468-12-6
Record name (6-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The synthesis was performed with reference to the known literature (International Patent Publication WO2008/080015). A solution of 7-aza-1H-indole-N-oxide (1.0 g, 7.5 mmol) in benzene (80 mL) was slowly added with a solution of benzoyl bromide (3.4 g, 19 mmol) and hexamethyldisilazane (1.3 g, 8.3 mmol) in benzene (40 mL) under an argon atmosphere, and then the mixture was stirred at room temperature for 2 hours. The reaction mixture was added with ethyl acetate, and the organic layer was successively washed with saturated aqueous sodium hydrogencarbonate, and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure to obtain 1-benzoyl-6-bromo-1H-pyrrolo[2,3-b]pyridine (1.27 g, 56%).
Name
7-aza-1H-indole-N-oxide
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Minakata, S Itoh, M Komatsu… - Bulletin of the Chemical …, 1992 - journal.csj.jp
… 1-Benzoyl-6-bromo-7azaindole reacted with trimethylsilylacetylene in the presence of copper(I) iodide and palladium/triphenylphosphine complex to give 1-benzoyl-6-trimethylsilyl…
Number of citations: 26 www.journal.csj.jp
S Minakata - J. Am. Chem. Soc, 1988 - ir.library.osaka-u.ac.jp
… When benzoyl bromide was employed (runs 12 and 13), 6-bromination successfully occurred and 1-benzoyl-6-bromo-7-azaindole (2c) was obtained according to a modified reaction …
Number of citations: 2 ir.library.osaka-u.ac.jp

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